6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]: is a chemical compound with a unique spiro structure, which means it has two rings that are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] typically involves the reaction of a brominated benzopyran derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the spiro compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids .
Medicine: Its unique structure allows for the exploration of novel mechanisms of action .
Industry: In the industrial sector, 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]
- 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]
- 6-Bromo-2,4-dimethylpyridine-3-boronic acid
Comparison: Compared to these similar compounds, 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] stands out due to its unique spiro structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H16BrNO |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
6-bromospiro[3,4-dihydrochromene-2,3'-piperidine] |
InChI |
InChI=1S/C13H16BrNO/c14-11-2-3-12-10(8-11)4-6-13(16-12)5-1-7-15-9-13/h2-3,8,15H,1,4-7,9H2 |
InChI Key |
VMCHMHIUYNFYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C(O2)C=CC(=C3)Br)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.